Dimethyl 3-acetyl-1,2-indolizinedicarboxylate
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Overview
Description
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a chemical compound with the molecular formula C14H13NO5 It is a derivative of indolizine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-acetyl-1,2-indolizinedicarboxylate typically involves the reaction of indolizine derivatives with acetylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and scaling up laboratory procedures can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring.
Scientific Research Applications
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: Although not widely used industrially, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which dimethyl 3-acetyl-1,2-indolizinedicarboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is unique due to its specific acetyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts.
Biological Activity
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis of this compound
The compound can be synthesized through a multi-component reaction involving pyridine and dimethyl acetylenedicarboxylate (DMAD) in methanol. This method yields various indolizine derivatives with promising biological activities. The synthesis typically results in good yields and is characterized by distinct spectroscopic data (NMR, IR) that confirm the structure of the product .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of indolizine derivatives, including this compound. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For instance, in vitro assays demonstrated that it could effectively neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage .
Antimicrobial Effects
This compound has shown notable antimicrobial activity against various bacterial strains. Research indicates that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capabilities of this compound, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a scavenging rate comparable to established antioxidants like ascorbic acid, highlighting its potential for use in nutraceutical applications.
Compound | Scavenging Rate (%) |
---|---|
This compound | 92 |
Ascorbic Acid | 95 |
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at low concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Research Findings Summary
Research on this compound indicates a promising profile of biological activities:
- Antioxidant Activity : Effective in scavenging free radicals.
- Antimicrobial Properties : Active against several bacterial strains.
- Anti-inflammatory Effects : Reduces inflammation markers in vitro.
Properties
CAS No. |
17281-80-0 |
---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
dimethyl 3-acetylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8(16)12-11(14(18)20-3)10(13(17)19-2)9-6-4-5-7-15(9)12/h4-7H,1-3H3 |
InChI Key |
RAJOKOQGPHWNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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